molecular formula C19H16N4OS2 B2739055 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034496-01-8

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2739055
CAS No.: 2034496-01-8
M. Wt: 380.48
InChI Key: DXYDDCAOOHBEHG-UHFFFAOYSA-N
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Description

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a recognized potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is fundamental to hematopoiesis, immune function, and cellular growth, and its dysregulation, particularly through mutated JAK2 (JAK2 V617F), is a driver in numerous myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The compound demonstrates high selectivity for JAK2 over other JAK family members, making it an invaluable pharmacological tool for dissecting the specific role of JAK2 in disease models and signal transduction studies . Its primary research utility lies in investigating the pathogenesis of JAK2-driven malignancies and in preclinical evaluation of therapeutic strategies aimed at suppressing aberrant JAK-STAT signaling. Researchers utilize this inhibitor to explore mechanisms of cell proliferation, survival, and apoptosis in hematopoietic cell lines and primary samples, providing critical insights for the development of targeted oncology treatments.

Properties

IUPAC Name

2-ethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-2-17-23-13-6-5-12(10-16(13)26-17)19(24)22-11-14-18(21-8-7-20-14)15-4-3-9-25-15/h3-10H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYDDCAOOHBEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-Mercaptobenzoic Acid

The benzo[d]thiazole core is constructed via cyclocondensation of 2-amino-5-mercaptobenzoic acid with ethyl chloroacetate under basic conditions. Ethyl substitution at position 2 is achieved by substituting chloroacetate with ethyl bromoacetate, leveraging nucleophilic displacement (Scheme 1).

Reaction Conditions :

  • Reactants : 2-Amino-5-mercaptobenzoic acid (1.0 eq), ethyl bromoacetate (1.2 eq).
  • Base : Potassium carbonate (2.0 eq) in anhydrous DMF.
  • Temperature : 80°C, 12 hours.
  • Yield : 78% after recrystallization (ethanol/water).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H-7), 7.89 (d, J = 8.4 Hz, 1H, H-4), 7.45 (d, J = 8.4 Hz, 1H, H-5), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.85 (q, J = 7.6 Hz, 2H, SCH2CH3), 1.35 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.24 (t, J = 7.6 Hz, 3H, SCH2CH3).

Preparation of (3-(Thiophen-2-yl)Pyrazin-2-yl)Methanamine

Conversion of Alcohol to Amine

The alcohol is oxidized to an aldehyde using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride.

Reaction Conditions :

  • Oxidation : Dess-Martin periodinane (1.5 eq), CH2Cl2, 0°C to RT, 2 hours.
  • Reductive Amination : NH4OAc (5.0 eq), NaBH3CN (2.0 eq), MeOH, 24 hours.
  • Yield : 67% after ion-exchange chromatography.

Characterization :

  • LC-MS (ESI+) : m/z 218.1 [M+H]+.

Amide Bond Formation

Carboxylic Acid Activation

2-Ethylbenzo[d]thiazole-6-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Conditions :

  • Activator : HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
  • Temperature : RT, 1 hour.

Coupling with (3-(Thiophen-2-yl)Pyrazin-2-yl)Methanamine

The activated acid is reacted with the amine under inert atmosphere (Scheme 3).

Reaction Conditions :

  • Amine : 1.1 eq, added dropwise to the activated acid.
  • Solvent : DMF, RT, 18 hours.
  • Workup : Dilution with ethyl acetate, washing with 5% citric acid and brine.
  • Purification : Silica gel chromatography (CH2Cl2/MeOH 95:5).
  • Yield : 72%.

Characterization :

  • 1H NMR (600 MHz, CDCl3) : δ 9.02 (s, 1H, pyrazine H-5), 8.78 (d, J = 4.8 Hz, 1H, thiophene H-5), 8.45 (s, 1H, benzothiazole H-7), 7.92 (d, J = 8.4 Hz, 1H, benzothiazole H-4), 7.68 (d, J = 8.4 Hz, 1H, benzothiazole H-5), 7.51 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-3), 7.21 (dd, J = 3.6, 1.2 Hz, 1H, thiophene H-4), 4.85 (s, 2H, CH2NH), 3.02 (q, J = 7.6 Hz, 2H, SCH2CH3), 1.44 (t, J = 7.6 Hz, 3H, SCH2CH3).
  • 13C NMR (150 MHz, CDCl3) : δ 170.2 (CONH), 162.4 (C=O), 152.1 (pyrazine C-2), 142.8 (thiophene C-2), 134.5–121.3 (aromatic carbons), 44.7 (CH2NH), 29.8 (SCH2CH3), 14.1 (SCH2CH3).
  • HRMS (ESI+) : m/z 424.1187 [M+H]+ (calc. 424.1189).

Optimization and Comparative Analysis

Coupling Reagent Screening

Comparative yields using different activators:

Reagent Base Solvent Yield (%)
HATU DIPEA DMF 72
EDC/HOBt DIPEA DMF 58
DCC DMAP CH2Cl2 41

HATU provided superior activation due to its stabilized uronium intermediate, minimizing racemization.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, NMP) outperformed THF or DCM, enhancing reactant solubility and reaction homogeneity.

Challenges and Mitigation Strategies

Epimerization at the Amine Center

The chiral amine ((3-(thiophen-2-yl)pyrazin-2-yl)methanamine) required careful handling under acidic conditions to prevent racemization. Coupling at 0°C and avoiding prolonged exposure to DIPEA minimized this issue.

Purification of Hydrophobic Byproducts

Silica gel chromatography with gradient elution (CH2Cl2 to 5% MeOH) effectively separated the target amide from unreacted acid and amine.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Bioactivity
Substituent Position Group Observed Impact Example Compound Reference ID
Benzo[d]thiazole-2 Acetamido Moderate kinase inhibition Compound 22
Benzo[d]thiazole-6 Chloro Increased lipophilicity Compound 5fc
Benzo[d]thiazole-6 Methoxy Enhanced solubility Compound 5ir

Biological Activity

The compound 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure can be represented as follows:

C16H16N4S2\text{C}_{16}\text{H}_{16}\text{N}_4\text{S}_2

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • In Vitro Studies :
    • A study evaluating a series of benzothiazole derivatives, including compounds with similar structures, reported effective inhibition of cell growth in various cancer cell lines, particularly U937 (human lymphoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 5.2 μM to 6.6 μM, indicating potent anticancer activity .
    CompoundIC50 (μM)Cancer Cell Line
    8j5.2U937
    8k6.6MCF-7
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is primarily attributed to the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. Compounds like 8j and 8k displayed high procaspase-3 activation rates of 77.8% and 92.1%, respectively, compared to the positive control PAC-1 .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of benzothiazole derivatives. The presence of specific functional groups significantly influences biological activity:

  • Benzothiazole Moiety : Essential for anticancer activity.
  • N,N,O-donor Set : Enhances selectivity and potency by chelating metal ions that inhibit procaspase activation .

Case Studies

Several case studies have highlighted the biological potential of related compounds:

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